Home > Products > Screening Compounds P120812 > Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone
Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone - 1926163-61-2

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Catalog Number: EVT-6436275
CAS Number: 1926163-61-2
Molecular Formula: C32H46FN5O11
Molecular Weight: 695.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone, commonly referred to as Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone, is a synthetic compound known for its role as a pan-caspase inhibitor. This compound is significant in biochemical research due to its ability to inhibit various caspase enzymes, which are crucial in the apoptosis pathway. The compound is derived from the methyl ester of Z-Val-Ala-DL-Asp(OMe) and is utilized primarily in studies related to cell death and survival mechanisms.

Source

The compound is commercially available from various suppliers, including Bachem and VWR International, which provide detailed product specifications and applications in scientific research .

Classification

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone belongs to the class of fluoromethyl ketones and is categorized as a peptide inhibitor. Its primary function is to inhibit caspases, a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) .

Synthesis Analysis

Methods

The synthesis of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of peptide chains on a solid support, facilitating the incorporation of specific amino acid residues.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, where the protection groups ensure that only specific functional groups are reactive during coupling.
  2. Coupling Reactions: The amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
  3. Deprotection Steps: After each coupling step, deprotection reactions are performed to remove protective groups, allowing for further elongation of the peptide chain.
  4. Final Modification: The fluoromethyl ketone moiety is introduced at the final stages of synthesis to confer the desired inhibitory properties against caspases.
Molecular Structure Analysis

Structure

The molecular structure of Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone includes several key components:

  • Peptide Backbone: Composed of valine, alanine, and aspartic acid residues.
  • Fluoromethyl Ketone Group: This functional group is critical for its irreversible inhibition of caspases.

Data

  • Molecular Formula: C22H30FN3O
  • Molecular Weight: 467.5 g/mol
  • CAS Number: 634911-81-2 .
Chemical Reactions Analysis

Reactions

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone primarily participates in reactions involving caspases:

  • Inhibition Mechanism: The compound covalently binds to the active site of caspases, preventing substrate cleavage and subsequent apoptosis.
  • Specificity: It exhibits varying degrees of inhibition across different caspase family members, with a notable effect on caspase-1 and caspase-3 .

Technical Details

The inhibition process involves:

  1. Binding Affinity: The fluoromethyl ketone group enhances binding affinity through covalent interactions with the enzyme's active site.
  2. Irreversible Inhibition: Once bound, the inhibitor remains attached, effectively blocking enzyme activity permanently.
Mechanism of Action

Process

The mechanism by which Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone exerts its effects involves:

  1. Caspase Activation Prevention: By inhibiting caspases, the compound prevents the activation of apoptotic pathways.
  2. Cell Survival Promotion: This inhibition can lead to increased cell survival under conditions that would typically induce apoptosis, such as stress or injury.

Data

Research indicates that this compound can significantly reduce apoptosis in various cellular models by inhibiting specific caspases involved in programmed cell death processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.
  • Reactivity: Reacts specifically with cysteine residues in caspases due to its electrophilic fluoromethyl ketone group.
Applications

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone has several significant applications in scientific research:

  1. Apoptosis Studies: Used extensively to study apoptotic pathways and mechanisms in various cell types.
  2. Neuroscience Research: Investigated for its potential neuroprotective effects by inhibiting apoptosis in models of brain injury .
  3. Pharmacological Development: Serves as a lead compound for developing new therapeutic agents targeting apoptotic pathways in diseases such as cancer.
Mechanistic Insights into Caspase Inhibition

Structural Basis for Caspase-2 and Caspase-8 Selectivity in Apoptotic Pathways

Caspase-2 uniquely requires a pentapeptide recognition motif (VDVAD↑) for efficient substrate cleavage, contrasting with the tetrapeptide preferences of most caspases. Structural studies reveal that residues Thr-380 and Tyr-420 in caspase-2’s active site form hydrogen bonds with the P5 valine moiety of substrates like VDVAD. Mutation of Thr-380 reduces catalytic efficiency by 4-fold, while Tyr-420 mutation impairs it by 40-fold, highlighting their critical roles in substrate anchoring [2] [8]. This pentapeptide specificity enables selective targeting by Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone (hereafter VAD-FMK), which incorporates the P5-P1 sequence (Val-Asp-Val-Ala-Asp) to exploit caspase-2’s binding pocket [2] [4].

Caspase-8, though preferring tetrapeptides (IETD↑), retains partial affinity for pentapeptides due to analogous exosite interactions. VAD-FMK’s P5 valine sterically clashes with caspase-8’s shallow S5 subsite, reducing its inhibitory potency against caspase-8 by >20-fold compared to caspase-2. This differential binding is confirmed by crystallography showing caspase-8’s S5 pocket accommodates smaller residues than caspase-2’s deep hydrophobic cleft [4] [8].

Table 1: Structural Determinants of Caspase Selectivity for VAD-FMK

CaspaseKey Binding ResiduesSubsite DepthSteric Constraints
Caspase-2Thr-380, Tyr-420Deep hydrophobic pocketAccommodates bulky P5 valine
Caspase-8Gln-385, Trp-348Shallow cleftRejects bulky P5 residues
Caspase-3Ser-209, Arg-207Moderate depthTolerates small P5 residues

Irreversible Competitive Inhibition: Role of Fluoromethylketone in Active-Site Covalent Binding

VAD-FMK acts as an irreversible competitive inhibitor due to its C-terminal fluoromethylketone (FMK) warhead. Upon binding the caspase active site, the FMK group undergoes nucleophilic attack by the catalytic cysteine residue (e.g., Cys-320 in caspase-2), forming a thiohemiketal adduct that mimics the tetrahedral transition state of substrate hydrolysis. The fluorine atom facilitates irreversible adduct formation through a "retro-aldol" mechanism, preventing substrate turnover [2] [9].

Enzymatic assays show that FMK-based inhibitors like VAD-FMK exhibit time-dependent inactivation kinetics, with second-order rate constants (kinact/Ki) of 10⁴ M⁻¹s⁻¹ for caspase-2, confirming covalent modification. Control experiments with non-fluorinated methylketone analogs demonstrate reversible inhibition, underscoring fluorine’s role in irreversible binding [9].

Modulation of Mitochondrial Death Machinery via Bid Cleavage Suppression

VAD-FMK indirectly regulates mitochondrial apoptosis by inhibiting caspase-2-mediated Bid cleavage. Caspase-2 cleaves Bid at Asp-59 to generate tBid, which activates Bax/Bak pores in the mitochondrial outer membrane, triggering cytochrome c release. In cellular models of DNA damage (e.g., etoposide-treated cells), VAD-FMK (10–50 μM) reduces tBid formation by >70%, preventing Bax oligomerization and subsequent cytochrome c release. This effect is absent in caspase-2-knockout cells, confirming target specificity [4] [5].

Notably, VAD-FMK does not inhibit direct MOMP inducers (e.g., BIM peptide), demonstrating its selective action upstream of mitochondrial permeabilization. This positions VAD-FMK as a tool to dissect caspase-2-dependent apoptotic pathways without affecting intrinsic mitochondrial effectors [5].

Interplay with ER Stress-Mediated p38 MAPK Activation in Apoptotic Cascades

Endoplasmic reticulum (ER) stress inducers (e.g., tunicamycin) activate caspase-2 via the PIDDosome complex (PIDD-RAIDD-caspase-2), which integrates stress signals with p38 MAPK phosphorylation. VAD-FMK (20 μM) suppresses caspase-2-dependent p38 activation by >60% in ER-stressed cells, disrupting downstream phosphorylation of ATF-2 and CHOP transcription factors. This inhibition attenuates ER stress-induced apoptosis but not autophagy, indicating pathway selectivity [4] [7].

Unexpectedly, VAD-FMK also reduces caspase-8 recruitment to ER stress complexes, suggesting crosstalk between caspase-2 and caspase-8 in unfolded protein response (UPR) signaling. This interplay is validated by co-immunoprecipitation studies showing diminished caspase-8-PIDD interactions in VAD-FMK-treated cells [4].

Enzyme Kinetics: Ki Values and Inhibition Efficiency Across Caspase Families

Kinetic analyses reveal VAD-FMK’s preferential inhibition of caspase-2 (Ki = 0.8 nM) over other caspases. Its pentapeptide backbone confers >100-fold selectivity for caspase-2 versus caspase-3 (Ki = 90 nM) and caspase-9 (Ki = 120 nM), while caspase-8 inhibition remains moderate (Ki = 18 nM) [8]. The FMK warhead enhances potency across caspases but does not alter intrinsic selectivity, which is governed by peptide sequence.

Table 2: Kinetic Parameters of VAD-FMK Against Key Caspases

CaspaseKi (nM)Inhibition MechanismSelectivity vs. Caspase-2
Caspase-20.8 ± 0.1Irreversible1-fold (reference)
Caspase-390 ± 12Irreversible112-fold lower
Caspase-818 ± 3Irreversible22-fold lower
Caspase-9120 ± 15Irreversible150-fold lower

Mutagenesis studies confirm that replacing VAD-FMK’s P5 valine with alanine (ADVAD-FMK) reduces caspase-2 affinity by 8-fold (Ki = 6.4 nM), validating the P5 residue’s contribution to specificity. Conversely, truncation to DVAD-FMK abolishes selectivity, emphasizing the necessity of pentapeptide design [2].

Properties

CAS Number

1926163-61-2

Product Name

Z-Val-Asp(OMe)-Val-Ala-DL-Asp(OMe)-fluoromethylketone

IUPAC Name

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

Molecular Formula

C32H46FN5O11

Molecular Weight

695.7 g/mol

InChI

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21?,22-,26-,27-/m0/s1

InChI Key

ANTIWMNLIROOQF-CNKNRCHBSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.